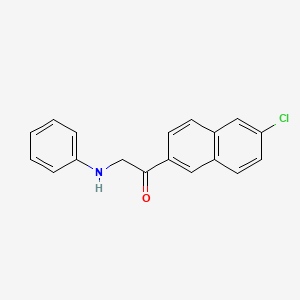
2-Anilino-1-(6-chloronaphthalen-2-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-CHLORONAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE is a synthetic organic compound characterized by its unique structure, which includes a chlorinated naphthalene ring and a phenylamino group
Méthodes De Préparation
The synthesis of 1-(6-CHLORONAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration of Naphthalene: The starting material, naphthalene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Chlorination: The naphthalene ring is chlorinated at the desired position.
Formation of Ethanone: The chlorinated naphthalene is then reacted with phenylamine to form the final product, 1-(6-CHLORONAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
1-(6-CHLORONAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chlorinated naphthalene ring can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Condensation: The compound can participate in condensation reactions to form larger molecules or polymers.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(6-CHLORONAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(6-CHLORONAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the context of its application and the specific targets involved.
Comparaison Avec Des Composés Similaires
1-(6-CHLORONAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE can be compared with other similar compounds, such as:
1-(6-BROMONAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE: Similar structure but with a bromine atom instead of chlorine.
1-(6-CHLORONAPHTHALEN-2-YL)-2-(METHYLAMINO)ETHANONE: Similar structure but with a methylamino group instead of phenylamino.
1-(6-CHLORONAPHTHALEN-2-YL)-2-(PHENYLAMINO)PROPANE: Similar structure but with a propane chain instead of ethanone.
Propriétés
Numéro CAS |
62244-86-4 |
|---|---|
Formule moléculaire |
C18H14ClNO |
Poids moléculaire |
295.8 g/mol |
Nom IUPAC |
2-anilino-1-(6-chloronaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C18H14ClNO/c19-16-9-8-13-10-15(7-6-14(13)11-16)18(21)12-20-17-4-2-1-3-5-17/h1-11,20H,12H2 |
Clé InChI |
UFMGXZYESIJDQN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NCC(=O)C2=CC3=C(C=C2)C=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















